4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. One common method involves the reaction of 4-chlorophenyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often at room temperature, and yields the desired triazole compound with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction rate and yield. The use of automated systems and high-throughput screening can further improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms of action of triazole-containing compounds.
Industrial Applications: The compound is utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit the growth of bacteria by interfering with essential bacterial enzymes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound also contains a 4-chlorophenyl group and exhibits similar biological activities, such as antimicrobial and anticancer properties.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds are known for their antitubercular activity and share structural similarities with 4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazole.
Uniqueness
This compound is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-chlorophenyl groups enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H10ClN3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
JHVSHDQCQLCWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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